molecular formula C26H25N5O3S B11400535 6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11400535
M. Wt: 487.6 g/mol
InChI Key: JICQWMJKUIASFF-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents to form the thiadiazine ring.

    Substitution Reactions: Various substituents such as methoxyphenyl, methylphenyl, and phenoxymethyl groups are introduced through nucleophilic substitution reactions.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the triazole-thiadiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole-thiadiazine core can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • 6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the triazole-thiadiazine core. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O3S/c1-17-8-6-7-11-21(17)27-25(32)24-23(18-12-14-19(33-2)15-13-18)30-31-22(28-29-26(31)35-24)16-34-20-9-4-3-5-10-20/h3-15,23-24,30H,16H2,1-2H3,(H,27,32)

InChI Key

JICQWMJKUIASFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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